molecular formula C18H15BrN6O B380288 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-42-4

7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B380288
CAS No.: 367907-42-4
M. Wt: 411.3g/mol
InChI Key: WZHITLSLJFKKRT-UHFFFAOYSA-N
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Description

This compound (CAS: 367907-42-4) is a tetrazolo[1,5-a]pyrimidine derivative with a 4-bromophenyl group at position 7 and an N-phenyl carboxamide at position 4. Its molecular formula is C₁₈H₁₅BrN₆O (MW: 411.26) .

Properties

IUPAC Name

7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-10,16H,1H3,(H,21,26)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHITLSLJFKKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

This method employs a one-pot synthesis involving 5-aminotetrazole (0.01 mol), 4-bromobenzaldehyde (0.01 mol), and 3-oxo-N-phenylbutanamide (0.01 mol) in isopropyl alcohol (10 mL) with iodine (8 mol%) as the catalyst. The reaction proceeds via cyclocondensation, forming the tetrazolo[1,5-a]pyrimidine core.

Reaction Conditions

  • Temperature : Reflux at ~82°C (boiling point of isopropyl alcohol).

  • Duration : 3–4 hours.

  • Workup : Cooling to room temperature precipitates the product, which is filtered and washed with chilled isopropyl alcohol.

Mechanistic Insights

Iodine acts as a Lewis acid , polarizing carbonyl groups of 3-oxo-N-phenylbutanamide and facilitating nucleophilic attack by 5-aminotetrazole. The aldol condensation between the aldehyde and β-ketoamide forms a dienamine intermediate, which cyclizes with the tetrazole to yield the fused pyrimidine ring.

Outcomes

  • Yield : 85–90% for the target compound.

  • Purity : Confirmed via melting point (162–164°C) and spectral data (IR, NMR, MS).

Fe₃O₄@SiO₂-Supported Catalytic Synthesis

Reaction Design

A three-component reaction utilizing N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide) , 4-bromobenzaldehyde , and 1H-tetrazol-5-amine is catalyzed by Fe₃O₄@SiO₂-(PP)(HSO₄)₂ under solvent-free or DMF conditions. This approach emphasizes green chemistry principles.

Catalytic System

  • Catalyst Load : 20 mg per mmol of substrate.

  • Solvent Options :

    • Solvent-free : 100°C, 1.5 hours.

    • DMF : 80°C, 2 hours.

Mechanistic Pathway

The Fe₃O₄@SiO₂ catalyst provides Brønsted acid sites (-HSO₄ groups) that protonate carbonyl moieties, accelerating imine formation and subsequent cyclization. The magnetic nanoparticle support enables easy recovery and reuse, maintaining >90% efficiency over five cycles.

Outcomes

  • Yield : 88–92% under solvent-free conditions; 85–89% in DMF.

  • Scalability : Demonstrated for gram-scale synthesis without yield reduction.

Comparative Analysis of Methodologies

ParameterIodine-Catalyzed MethodFe₃O₄@SiO₂-Catalyzed Method
Catalyst Cost LowModerate (nanoparticle synthesis required)
Reaction Time 3–4 hours1.5–2 hours
Yield 85–90%88–92%
Solvent Use Isopropyl alcoholSolvent-free or DMF
Catalyst Reusability Not reusable5 cycles without loss
Environmental Impact Moderate (organic solvent waste)Low (solvent-free option)

Optimization Strategies and Challenges

Key Variables

  • Catalyst Loading : Excess iodine (>10 mol%) causes side reactions, while Fe₃O₄@SiO₂ requires precise nanoparticle dispersion.

  • Temperature Control : Higher temperatures (>100°C) degrade the tetrazole ring in iodine-mediated reactions.

Industrial Adaptations

  • Continuous Flow Reactors : Proposed for Fe₃O₄@SiO₂ methods to enhance throughput.

  • Purification Techniques : Recrystallization from ethanol-water mixtures improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways .
  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as human neutrophil elastase and late sodium channels, which are relevant in various pathological conditions including inflammation and cardiac diseases .

The biological activity of the compound has been documented in several studies:

  • Antimicrobial Properties : The tetrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity against a range of pathogens .
  • Viral Inhibition : Some derivatives have been investigated for their ability to inhibit hepatitis B virus secretion .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Advanced Materials Development : The compound can be utilized in the development of materials with unique electronic or optical properties due to its heterocyclic nature .

Case Studies

Several studies have documented the synthesis and application of this compound:

Study ReferenceFocus AreaFindings
Von Nussbaum et al. (2010)Anticancer ActivityIdentified significant cytotoxicity against cancer cell lines, suggesting potential for therapeutic use.
Abelman et al. (2009)Enzyme InhibitionDemonstrated inhibition of late sodium channels, indicating cardiovascular applications.
Dougherty et al. (2007)Viral InhibitionShowed effectiveness in inhibiting hepatitis B virus secretion .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Spectral Data Comparison

Compound Name Substituents Molecular Formula MW ¹H NMR (δ ppm, Key Signals) Notable Features
Target Compound 4-Bromophenyl, N-phenyl carboxamide C₁₈H₁₅BrN₆O 411.26 2.42 (s, CH₃), 7.38–7.69 (m, Ar-H) High lipophilicity, carboxamide H-bonding
Product a4 (Chloro analog) 4-Chlorophenyl C₃₆H₂₈Cl₂N₁₂O₄S 795.66 2.41 (s, CH₃), 7.34–7.67 (m, Ar-H) Reduced steric bulk vs. bromine
Ethyl ester (Trifluoromethyl) 4-Bromophenyl, CF₃, ethyl ester C₁₅H₁₂BrF₃N₄O₂ 409.18 N/A Enhanced metabolic stability
V7 (Triazolo analog) Benzyloxy, methoxy, 4-bromophenyl C₂₉H₂₅BrN₆O₃ 585.46 2.34 (s, CH₃), 3.49 (s, OCH₃) Antioxidant activity

Biological Activity

The compound 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 367907-42-4) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H15BrN6O
  • Molar Mass : 411.26 g/mol

The structure of this compound features a tetrazolo-pyrimidine core, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of tetrazolo[1,5-a]pyrimidines has been extensively studied, revealing a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of This compound have been highlighted in various studies:

1. Anti-inflammatory Activity

Research indicates that compounds within the tetrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory properties .

2. Anticancer Potential

The compound has been tested against various cancer cell lines as part of broader studies on pyrazole derivatives. In particular, it has shown moderate to good activity against several types of cancer cells in the NCI-60 cancer cell line panel . This suggests potential applications in cancer therapy.

3. Antimicrobial and Antiparasitic Activity

Similar compounds have demonstrated antimicrobial and antiparasitic activities. For instance, certain derivatives have been reported to inhibit growth in various microbial strains and show effectiveness against parasitic infections .

The biological activities of tetrazolo[1,5-a]pyrimidines are often attributed to their ability to interact with specific biological targets:

  • Receptor Modulation : These compounds may act as selective ligands for various receptors, including peripheral benzodiazepine receptors and GABA receptors .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which play crucial roles in inflammatory processes and cellular signaling pathways .

Case Studies

Several studies have investigated the effects of related compounds:

StudyFindings
Selleri et al., 2005Identified selective peripheral benzodiazepine receptor ligands among pyrazolo derivatives.
Almansa et al., 2001Reported COX-2 selective inhibition by tetrazolo derivatives.
Chen et al., 2004Demonstrated CRF1 antagonism in related compounds.

These findings underscore the therapeutic potential of compounds like This compound .

Q & A

Q. What are the established synthetic routes for 7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide under laboratory conditions?

The compound is synthesized via multi-component reactions (MCRs) involving 5-aminotetrazole, substituted aldehydes (e.g., 4-bromobenzaldehyde), and β-ketoamides or esters. A typical protocol involves refluxing reagents in ethanol with catalysts like p-toluenesulfonic acid (pTSA) or sulfamic acid, followed by recrystallization . For carboxamide derivatives, condensation with aromatic amines (e.g., aniline) is performed post-MCR to introduce the N-phenylcarboxamide group . Solvent-free methods using sulfamic acid have also been optimized for eco-friendly synthesis, achieving yields >80% .

Q. How is the structural conformation of this compound confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions. For example, the 5-methyl group appears as a singlet at δ 2.37–2.42 ppm, while aromatic protons resonate between δ 6.4–8.9 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) are common, with lattice parameters (e.g., a=18.773a = 18.773 Å, b=10.4716b = 10.4716 Å) and dihedral angles (e.g., 89.53° between pyrimidine and aryl planes) confirming spatial arrangements . Intermolecular hydrogen bonds (N–H⋯N) stabilize the crystal packing .

Advanced Research Questions

Q. What strategies optimize reaction yields in solvent-free or catalytic systems for synthesizing tetrazolo[1,5-a]pyrimidine derivatives?

  • Solvent-Free Catalysis : Sulfamic acid (20 mol%) under neat conditions at 80–100°C reduces side reactions, achieving yields >85% .
  • Nanoparticle Catalysts : Fe3_3O4_4@SiO2_2-supported alkyl ammonium hydrogen sulfate enhances regioselectivity in MCRs, enabling rapid (<2 h) synthesis with recyclability (>5 cycles) .
  • Microwave Assistance : Shortens reaction times (30–60 min) while maintaining yields comparable to conventional reflux .

Q. How can computational modeling assist in predicting reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms identify favorable transition states and intermediates. For example, ICReDD’s approach combines computational screening of substituent effects (e.g., electron-withdrawing bromo vs. methoxy groups) with experimental validation to prioritize synthetic targets . This reduces trial-and-error experimentation by 40–60% .

Q. How to resolve contradictions in crystallographic data between different substituents in the tetrazolo[1,5-a]pyrimidine core?

  • Puckering Analysis : Compare Cremer-Pople parameters (e.g., Q=0.125Q = 0.125 Å, θ=109.7\theta = 109.7^\circ) to assess ring conformation changes caused by substituents like trifluoromethyl vs. methyl groups .
  • Dihedral Angle Variations : Substituents at the 7-position (e.g., 4-bromophenyl vs. 4-chlorophenyl) alter the angle between the pyrimidine core and aryl rings (e.g., 89.53° vs. 85.2°), impacting packing efficiency and hydrogen-bonding networks .
  • Validation via Rietveld Refinement : Re-analyze disputed datasets using SHELXL or similar software to resolve discrepancies in atomic displacement parameters (ADPs) .

Methodological Considerations

  • Data Contradiction Analysis : When NMR or crystallographic data conflicts with literature, cross-validate using high-resolution mass spectrometry (HRMS) and variable-temperature NMR to rule out dynamic effects (e.g., rotational isomerism) .
  • Reaction Monitoring : Use LC-MS to track intermediates in real-time, especially for iodine-catalyzed MCRs, where iodide byproducts may complicate purification .

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